4-chloro-1H-indazole-5-carboxylic acid
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Biology and Medicinal Chemistry
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of paramount importance in the fields of chemical biology and medicinal chemistry due to their ubiquitous presence in natural products and synthetically derived pharmaceuticals. researchgate.netresearchgate.netnih.gov They form the core structures of many essential biological molecules, including nucleic acids (adenine, guanine, cytosine, thymine), vitamins (thiamine, riboflavin), and alkaloids. researchgate.net
The significance of these heterocycles in drug design is substantial, with estimates suggesting that over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-containing heterocyclic moiety. researchgate.net The presence of the nitrogen atom imparts unique physicochemical properties to the molecule, such as the ability to act as both hydrogen bond donors and acceptors. This characteristic is crucial for molecular recognition and binding to biological targets like enzymes and receptors, often leading to the modulation of their function. researchgate.net Consequently, nitrogen heterocyles are integral to a wide spectrum of therapeutic agents, including anticancer, anti-inflammatory, antibacterial, and antiviral drugs. nih.gov
Overview of the Indazole Nucleus as a Privileged Structure in Drug Discovery
Within the diverse family of nitrogen-containing heterocycles, the indazole nucleus holds a special status as a "privileged structure." This term is used in medicinal chemistry to describe a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent feature in numerous biologically active compounds. nih.govnih.gov
The versatility of the indazole ring system allows it to serve as a structural motif in drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and antifungal properties. researchgate.netnih.gov Several FDA-approved drugs incorporate the indazole core, underscoring its clinical importance. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Benzydamine is utilized as a non-steroidal anti-inflammatory drug. nih.gov The success of these and other indazole-containing drugs has fueled extensive research into the synthesis of novel indazole derivatives as potential candidates for treating a multitude of diseases. nih.gov
Contextualization of 4-chloro-1H-indazole-5-carboxylic acid within the Broader Indazole Chemical Space
This compound represents a specific, functionalized derivative within the vast chemical space of indazole compounds. Its structure is characterized by the core 1H-indazole nucleus, substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 5-position. These substitutions are not arbitrary; they are strategically placed functional groups that make this compound a valuable building block, or intermediate, in the synthesis of more complex molecules for academic and pharmaceutical research. smolecule.comchemimpex.com
The chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the indazole ring, which can affect the molecule's reactivity and its binding interactions with biological targets. smolecule.com More importantly, the carboxylic acid group serves as a critical "handle" for synthetic modification. smolecule.com Carboxylic acids are versatile functional groups in organic synthesis and can be readily converted into a variety of other functionalities, such as esters, amides, and acid halides. This allows medicinal chemists to systematically generate libraries of related compounds (analogs) by attaching different chemical moieties to the indazole scaffold via the carboxylic acid position. smolecule.comwiley-vch.de
This synthetic tractability positions this compound as a key starting material in drug discovery programs, particularly in the development of kinase inhibitors. smolecule.comnih.govnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, most notably cancer. The indazole scaffold is a well-established core for kinase inhibitors, and derivatives of indazole-5-carboxylic acid have been investigated for this purpose. nih.gov By modifying the carboxylic acid group, researchers can explore structure-activity relationships (SAR), optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates. smolecule.com Therefore, while not typically an end-product therapeutic itself, this compound is a crucial intermediate that enables the exploration and development of novel, complex indazole-based compounds with significant therapeutic potential.
Chemical Compound Information
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUXNABXVRJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890325-99-1 | |
| Record name | 4-chloro-1H-indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 1h Indazole 5 Carboxylic Acid and Analogues
Retrosynthetic Analysis and Strategic Disconnections for Indazole-5-carboxylic Acid Derivatives
Retrosynthetic analysis of 4-chloro-1H-indazole-5-carboxylic acid reveals several logical bond disconnections that inform the primary synthetic strategies. The core challenge lies in the regioselective placement of the chloro and carboxylic acid groups at the C4 and C5 positions, respectively.
Two main retrosynthetic approaches are considered:
Functionalization of a Pre-formed Indazole Core: The most straightforward disconnection involves removing the functional groups. The carboxylic acid at C5 can be disconnected to 4-chloro-1H-indazole. This suggests a synthetic route involving the regioselective carboxylation of a 4-chloroindazole intermediate. This can be achieved through methods like metalation followed by quenching with carbon dioxide or through the conversion of a suitable precursor like a nitrile or ester. Similarly, disconnecting the chloro group leads to 1H-indazole-5-carboxylic acid, implying a late-stage regioselective chlorination at the C4 position.
Cyclization Strategies to Form the Indazole Ring: A more fundamental disconnection breaks the indazole ring itself.
N-N Bond Formation: Disconnecting the N1-N2 bond leads to a 2-azido or 2-amino-benzyl precursor. A common strategy, the Jacobsen indazole synthesis, involves the cyclization of N-acetylated 2-alkylanilines via nitrosation. thieme-connect.de For the target molecule, this would imply a starting material like a substituted 2-amino-3-chlorotoluene derivative.
C-N Bond Formation: Alternatively, disconnecting one of the ring's C-N bonds points towards intramolecular cyclization of precursors like o-haloarylhydrazones. This approach is central to many palladium-catalyzed strategies. researchgate.net The precursor for the target compound would be a hydrazine (B178648) derivative of a suitably substituted o-halobenzaldehyde or ketone.
These disconnections highlight a fundamental choice in synthesis design: whether to build the ring with the substituents already in place or to add them regioselectively to the core structure later.
| Disconnection Strategy | Key Precursor Type | Relevant Synthetic Method |
| C5-COOH Bond | 4-chloro-1H-indazole | Metalation-carboxylation; Nitrile hydrolysis |
| C4-Cl Bond | 1H-indazole-5-carboxylic acid | Regioselective C-H chlorination |
| N1-N2 Bond (Ring Formation) | Substituted 2-alkylaniline | Diazotization-based cyclization (e.g., Jacobsen) |
| C3-N2 Bond (Ring Formation) | Substituted o-haloarylhydrazone | Palladium-catalyzed intramolecular amination |
Classical Approaches to 1H-Indazole Synthesis with Halogen Substitution
Classical methods for constructing the indazole ring remain highly relevant, particularly for synthesizing halogen-substituted analogues where the halogen is incorporated from the start.
One of the most established routes to the indazole core is through the intramolecular cyclization of a diazonium salt derived from a 2-alkylaniline. thieme-connect.denih.gov This method is effective for preparing indazoles with substituents on the benzene (B151609) ring, as the starting anilines are often readily available.
A notable example is the synthesis of 4-chloro-1H-indazole. The process begins with 2-methyl-3-chloroaniline, which is first acetylated in situ with acetic anhydride. chemicalbook.com The resulting acetamide (B32628) then undergoes diazotization using an organic nitrite, such as isopentyl nitrite. The intermediate diazonium species spontaneously cyclizes to form an N-acetylated indazole. Subsequent hydrolysis with a base like lithium hydroxide (B78521) (LiOH) removes the acetyl group to yield 4-chloro-1H-indazole. chemicalbook.comresearchgate.net This approach secures the position of the chlorine atom at C4 from the outset, avoiding potential regioselectivity issues associated with direct chlorination of the indazole ring.
Table 2: Key Reagents in Diazotization-Based Synthesis of 4-chloro-1H-indazole chemicalbook.com
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Acetylation | 2-methyl-3-chloroaniline | Acetic anhydride, Potassium acetate | N-(3-chloro-2-methylphenyl)acetamide |
| 2. Diazotization/Cyclization | N-(3-chloro-2-methylphenyl)acetamide | Isopentyl nitrite | 1-acetyl-4-chloro-1H-indazole |
The advent of transition-metal catalysis has provided powerful tools for heterocycle synthesis. Palladium-catalyzed reactions are particularly effective for forming the indazole ring via intramolecular C-N bond formation. researchgate.net These strategies typically involve the cyclization of o-haloarylhydrazones.
In a typical sequence, an o-bromobenzaldehyde is condensed with an arylhydrazine to form the corresponding hydrazone. thieme-connect.de This intermediate is then subjected to a palladium catalyst, often in the presence of a suitable ligand (e.g., dppp) and a base (e.g., t-BuONa), to promote intramolecular N-arylation, closing the ring to form the N-aryl-1H-indazole. thieme-connect.de This method offers a high degree of flexibility in introducing substituents on both the indazole core (from the benzaldehyde) and at the N1 position (from the hydrazine). While highly effective, the synthesis of the specific, multi-substituted precursors required for this compound can be complex.
Regioselective Functionalization of the Indazole Core
An alternative to constructing the ring from substituted precursors is the direct functionalization of the indazole scaffold. This approach depends on achieving high regioselectivity to install substituents at the desired positions.
Direct C-H chlorination of an unsubstituted indazole ring can be challenging due to the presence of multiple reactive sites. Electrophilic halogenation of indazoles often occurs at the C3, C5, or C7 positions, depending on the reaction conditions and the presence of other directing groups. chim.it Achieving selective chlorination at the C4 position is not straightforward and can lead to mixtures of isomers.
Because of these regioselectivity challenges, synthetic routes to 4-chloroindazoles rarely employ late-stage chlorination. Instead, the more common and reliable strategy is to utilize a starting material that already contains the chlorine atom in the correct position prior to the ring-forming reaction, as exemplified by the use of 2-methyl-3-chloroaniline in the diazotization-based synthesis. chemicalbook.comresearchgate.net While methods for directed C-H activation are advancing, providing pathways for regioselective functionalization, their application to the specific C4 chlorination of indazole-5-carboxylic acid is not widely established. nih.gov
Once the 4-chloro-1H-indazole core is obtained, the carboxylic acid group can be introduced at the C5 position. Several methods are available for this transformation.
A common route involves the hydrolysis of a precursor functional group, such as an ester or a nitrile. nih.gov The synthesis of indazole ester derivatives can be accomplished through various means, and their subsequent basic hydrolysis provides the corresponding carboxylic acids in good yields. nih.gov For example, a 4-chloro-5-bromo-1H-indazole could be converted to the 5-cyano derivative via a Rosenmund–von Braun reaction, followed by hydrolysis to yield the desired carboxylic acid. Alternatively, palladium-catalyzed carbonylation of the 5-bromo intermediate in the presence of an alcohol would yield the methyl or ethyl ester, which can then be hydrolyzed.
The versatility of ester intermediates is well-recognized, with compounds like 1H-indazole-5-carboxylic acid methyl ester serving as valuable building blocks for the synthesis of more complex bioactive molecules. chemimpex.com These intermediates allow for further modifications before the final hydrolysis to the carboxylic acid. chemimpex.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-1H-indazole |
| 1H-indazole-5-carboxylic acid |
| 2-methyl-3-chloroaniline |
| Acetic anhydride |
| Isopentyl nitrite |
| Lithium hydroxide |
| 2-bromobenzaldehyde |
| Arylhydrazine |
| 1H-indazole-5-carboxylic acid methyl ester |
Novel Synthetic Approaches and Catalyst Systems for Indazole Carboxylic Acids
Recent advancements in organic synthesis have led to the development of innovative methods for the construction of the indazole ring system, with a focus on efficiency, selectivity, and sustainability.
Cascade Reactions for Indazole Scaffold Construction
Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the synthesis of complex molecules like indazole carboxylic acids in a single operation, thereby minimizing waste and improving efficiency. These reactions involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next.
One notable approach involves the cobalt(III)-catalyzed C–H bond functionalization/addition/cyclization cascade of azobenzenes with aldehydes to construct N-aryl-2H-indazoles. acs.org This method demonstrates high functional group tolerance and can be performed on a large scale. While not directly yielding a 5-carboxylic acid, the functional handles on the starting materials could potentially be adapted for its synthesis.
Another strategy involves the palladium-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines, which proceeds via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation to deliver 2-substituted-2H-indazoles. nih.gov While this specific example leads to 2H-indazoles, modifications to the starting materials could potentially be explored to achieve the desired 1H-indazole scaffold with a carboxylic acid moiety.
The development of novel cascade N-N bond forming reactions for the synthesis of indazole acetic acid scaffolds has also been reported. researchgate.net This approach involves heating 3-amino-3-(2-nitroaryl)propanoic acids to conveniently synthesize indazole acetic acid derivatives. researchgate.net Further research could explore the adaptation of this methodology for the direct synthesis of indazole-5-carboxylic acids.
Green Chemistry Principles in Indazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to reduce the environmental impact of chemical processes. Key aspects include the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy.
In the context of indazole synthesis, several green approaches have been explored. The use of ionic liquids as environmentally friendly solvents, co-solvents, and catalysts for the synthesis of 1H-indazoles from N-tosylhydrazones has been reported to provide good to excellent yields under mild conditions. jocpr.com Another innovative approach utilizes lemon peel powder as a natural, green, and efficient catalyst for the synthesis of 1H-indazoles from 2-substituted aromatic aldehydes and hydrazine hydrate (B1144303) under ultrasound irradiation. researchgate.net
Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and reduced side product formation. organic-chemistry.org While specific microwave-assisted syntheses for this compound are not extensively detailed in the available literature, the general applicability of this technology to heterocyclic synthesis suggests its potential for a more sustainable route to this compound.
Solvent-free reactions represent another key green chemistry strategy. An eco-friendly and efficient synthesis of substituted imidazoles, a related heterocyclic system, has been developed using a nano zirconia-catalyzed multicomponent reaction under solvent-free conditions, highlighting the potential for similar approaches in indazole synthesis. google.com
Synthetic Strategies for Diverse this compound Derivatives
The functionalization of the this compound core is crucial for exploring structure-activity relationships in drug discovery programs. The carboxylic acid group and the indazole nitrogen atoms serve as key handles for derivatization.
Esterification and Amidation Reactions of the Carboxylic Acid
The carboxylic acid moiety at the 5-position of the indazole ring is a versatile functional group that can be readily converted into esters and amides, which are common functionalities in drug molecules.
Esterification:
Esterification of carboxylic acids is typically achieved by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and thionyl chloride (SOCl₂). masterorganicchemistry.com Alternatively, coupling reagents can be employed to facilitate the reaction under milder conditions.
| Catalyst/Reagent | Alcohol | Reaction Conditions | Yield | Reference |
| H₂SO₄ | Methanol | Reflux | High | masterorganicchemistry.com |
| TsOH | Ethanol | Reflux | Good | masterorganicchemistry.com |
| POCl₃ | Primary Alcohols | Room Temperature | Quantitative | |
| POCl₃ | Secondary Alcohols | Reflux | Good to High |
Amidation:
Amidation of carboxylic acids can be achieved by direct reaction with amines, often requiring coupling agents to activate the carboxylic acid. lookchemmall.com A variety of coupling agents are available, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, which has been shown to be efficient for the amidation of both aliphatic and aromatic carboxylic acids with a range of amines under mild conditions. lookchemmall.com Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine to form the corresponding amide. ccspublishing.org.cn
| Amine Type | Coupling Agent/Method | Reaction Conditions | Yield | Reference |
| Primary Aliphatic Amines | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Mild | Good to Excellent | lookchemmall.com |
| Primary Aromatic Amines | (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Mild | Good to Excellent | lookchemmall.com |
| Secondary Aliphatic Amines | Conversion to acid chloride | Varies | Good to Excellent | ccspublishing.org.cn |
| Secondary Aromatic Amines | Conversion to acid chloride | Varies | Good to Excellent | ccspublishing.org.cn |
N-Alkylation and N-Acylation of the Indazole Nitrogen Atoms
The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized through alkylation or acylation. The regioselectivity of these reactions is a critical aspect and is influenced by various factors, including the substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used. nih.gov
N-Alkylation:
The direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.gov However, specific reaction conditions can be employed to favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation of indazoles, particularly those with electron-withdrawing groups at the C3 position. nih.gov A study on the regioselective N-alkylation of various substituted indazoles highlighted the significant impact of steric and electronic effects on the N1/N2 ratio. nih.gov For example, indazoles with a C7-nitro or C7-methoxycarbonyl substituent showed excellent N2 regioselectivity. beilstein-journals.org
N-Acylation:
N-acylation of indazoles generally tends to favor the formation of the N1-acylindazole isomer. This preference is often attributed to the greater thermodynamic stability of the N1-acylated product. It is suggested that the initially formed N2-acylindazole can isomerize to the more stable N1 regioisomer. nih.gov
| Reaction Type | Reagent | General Outcome | Key Influencing Factors | Reference |
| N-Alkylation | Alkyl Halides/Tosylates | Mixture of N1 and N2 isomers | Substituents, Base, Solvent | nih.gov |
| N-Alkylation | Alkyl Bromide with NaH in THF | Predominantly N1-isomer | Electronic effects of substituents | nih.gov |
| N-Acylation | Acyl Halides/Anhydrides | Predominantly N1-isomer | Thermodynamic stability | nih.gov |
Medicinal Chemistry and Rational Design of 4 Chloro 1h Indazole 5 Carboxylic Acid Derivatives
Structure-Activity Relationship (SAR) Studies on the Indazole Scaffold
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. patsnap.com For the indazole scaffold, these studies have revealed several key principles that guide the design of potent and selective therapeutic agents. The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, provides a rigid framework that can be strategically substituted to optimize target binding. researchgate.net
A critical feature of the indazole scaffold is the presence of two adjacent nitrogen atoms in the pyrazole ring. researchgate.net These nitrogens can act as both hydrogen bond donors and acceptors, enabling strong interactions with the hinge region of many protein kinases, a common target for indazole-based drugs. researchgate.netnih.gov This hinge-binding capability is a crucial factor in the inhibitory activity of many such compounds. nih.gov
SAR studies have demonstrated that the biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Modifications at various positions can influence potency, selectivity, and pharmacokinetic properties. For instance, SAR analyses of different indazole series have shown that substituent groups at the C3, C4, C5, and C6 positions play significant roles in modulating biological activity. nih.govnih.gov The optimization of these substituents is a primary focus in the development of indazole-based drug candidates. nih.gov
| Position on Indazole Scaffold | General Role in SAR | Common Modifications |
|---|---|---|
| N1 | Can be substituted to alter solubility, cell permeability, and target engagement. Often involved in key interactions. | Alkylation, Arylation |
| C3 | A key point for substitution to modulate potency and selectivity. Can be directed towards specific pockets in the target protein. | Aryl groups, Amide linkers, Heterocycles |
| C4, C6 | Substituents here can influence electronic properties and steric interactions, affecting overall activity and selectivity. nih.gov | Halogens, Small alkyl groups |
| C5, C7 | Positions for introducing groups to enhance solubility or form additional binding interactions. | Carboxylic acids, Amines, Methoxy groups |
Impact of Halogen Substitution (e.g., Chlorine at Position 4) on Biological Activity and Selectivity
The introduction of halogen atoms, particularly chlorine, is a widely used strategy in medicinal chemistry to modulate a compound's biological profile. eurochlor.org A chlorine substituent, such as the one at position 4 in 4-chloro-1H-indazole-5-carboxylic acid, can exert profound effects on a molecule's physicochemical properties and its interaction with a biological target. researchgate.net
The primary effects of chlorine substitution include:
Increased Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity of a molecule. researchgate.net This can enhance its ability to cross biological membranes, potentially improving bioavailability, but may also affect solubility and metabolism.
Electronic Effects : As an electron-withdrawing group, chlorine alters the electronic distribution of the aromatic ring. This can influence the pKa of nearby functional groups and the strength of interactions like hydrogen bonds and π-π stacking. researchgate.net
Steric Influence : The size of the chlorine atom can introduce steric bulk, which may either promote a favorable binding conformation or cause steric clashes within the target's active site. This steric effect can be crucial for achieving selectivity for a specific target over related ones. researchgate.net
Halogen Bonding : The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding site of a protein. This can provide an additional anchoring point, contributing to higher binding affinity.
In the context of the indazole scaffold, placing a chlorine atom at the 4-position can fine-tune the molecule's activity and selectivity profile. The specific position of the chlorine is critical, as it dictates the nature and magnitude of the biological effect. eurochlor.org For example, a chlorine atom on the benzene portion of the indazole ring can enhance interactions with protein binding sites and prevent metabolic hydroxylation at that position, which can prolong the compound's activity. researchgate.net
Role of the Carboxylic Acid Moiety at Position 5 in Target Interactions
The carboxylic acid functional group is a pivotal component in the design of many therapeutic agents, including those based on the this compound scaffold. semanticscholar.org Its presence is often associated with the ability to form strong, specific interactions with biological targets. semanticscholar.org
At physiological pH, the carboxylic acid group is typically deprotonated to form a negatively charged carboxylate ion. semanticscholar.org This charge is a key feature that allows it to:
Form Strong Ionic Interactions : The carboxylate can engage in powerful salt bridges and charge-charge interactions with positively charged amino acid residues, such as arginine or lysine, in a protein's active site.
Act as a Hydrogen Bond Acceptor : The oxygen atoms of the carboxylic acid are excellent hydrogen bond acceptors, allowing for the formation of multiple, stabilizing hydrogen bonds with donor groups in the target protein. semanticscholar.org
Improve Water Solubility : The polar and ionizable nature of the carboxylic acid group generally enhances the water solubility of a drug candidate, which is a favorable pharmacokinetic property. semanticscholar.org
In the structure of this compound, the carboxylic acid at position 5 is strategically placed on the benzene ring. This position allows it to project into the solvent-exposed region or interact with specific polar residues of a target enzyme or receptor, serving as a critical anchor point for binding. chemimpex.com However, the presence of a carboxylic acid can also present challenges, such as limited membrane permeability and potential for rapid metabolism, which sometimes necessitates its replacement with a suitable bioisostere. semanticscholar.org
Scaffold Hopping and Bioisosteric Replacements for this compound
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds or to discover novel chemical entities with similar biological activity but improved properties. researchgate.netnih.gov These techniques are highly relevant to the development of derivatives of this compound.
Scaffold Hopping involves replacing the central molecular core (the indazole scaffold) with a structurally different but functionally similar framework. nih.gov The goal is to retain the key binding interactions while accessing novel chemical space, which can lead to improved potency, better pharmacokinetic profiles, or new intellectual property. For an indazole-based compound, potential scaffold hops could include other bicyclic heteroaromatics like benzimidazoles, indoles, or benzotriazoles, which can mimic the shape and hydrogen bonding patterns of the original indazole ring. nih.govtandfonline.com
Bioisosteric Replacement focuses on substituting a specific functional group with another group that possesses similar physical or chemical properties, leading to a comparable biological effect. semanticscholar.orgnih.gov This is often done to address liabilities associated with the original functional group. semanticscholar.org
For this compound, key opportunities for bioisosteric replacement include:
Carboxylic Acid Moiety : The carboxylic acid group can be replaced by various surrogates to improve membrane permeability, reduce metabolic instability, or alter acidity. semanticscholar.orgnih.gov
Chlorine Atom : The chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or small functional groups to fine-tune steric and electronic properties.
| Original Group | Common Bioisosteres | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid | Tetrazole | Similar acidity (pKa) and planar geometry; metabolically more stable. nih.gov |
| Acylsulfonamide | Maintains acidity and hydrogen bonding capability; can improve potency. nih.gov | |
| Hydroxamic Acid | Can act as a chelating group for metal ions in metalloenzymes. | |
| Hydroxyisoxazole | Planar isostere with similar pKa values. nih.gov | |
| Indazole Scaffold | Benzimidazole | Mimics the bicyclic structure and hydrogen bonding capacity. nih.govtandfonline.com |
| Indole | Offers a different hydrogen bond donor pattern while maintaining the bicyclic core. |
Design Principles for Lead Optimization of Indazole-Based Compounds
Lead optimization is an iterative process aimed at refining a promising lead compound into a preclinical drug candidate with optimal efficacy, selectivity, and pharmacokinetic (ADME) properties. patsnap.comdanaher.combiobide.com For compounds based on the this compound scaffold, several key design principles guide this process.
Structure-Based Design and SAR Expansion : A thorough understanding of the structure-activity relationships is paramount. patsnap.com By systematically modifying substituents around the indazole core, chemists can identify key interactions and regions sensitive to structural changes. Computational methods like molecular docking can predict binding modes and guide the design of new analogs with enhanced affinity and selectivity. patsnap.comnih.gov
Modulation of Physicochemical Properties : The properties of the lead compound, such as solubility, lipophilicity, and metabolic stability, are fine-tuned. danaher.com For an indazole derivative, this may involve modifying the groups attached to the core to balance lipophilicity (influenced by the chlorine atom) and hydrophilicity (influenced by the carboxylic acid).
Exploiting the Indazole Core : The unique hydrogen-bonding capabilities of the indazole nitrogens should be fully exploited to ensure strong and specific binding to the target, particularly for kinase inhibitors where hinge-binding is critical. researchgate.netnih.gov
Application of Bioisosterism : As discussed, replacing problematic functional groups with bioisosteres is a key strategy. patsnap.com If the carboxylic acid moiety leads to poor cell permeability or rapid clearance, replacing it with a tetrazole or another surrogate could significantly improve the compound's drug-like properties while preserving the essential binding interactions. semanticscholar.orgnih.gov
Kinetic and Selectivity Profiling : Optimization efforts should focus not only on improving potency but also on enhancing selectivity against off-target proteins to minimize potential side effects. The chlorine at position 4 and the carboxylic acid at position 5 are key handles that can be modified to achieve the desired selectivity profile.
By integrating these principles, medicinal chemists can systematically refine indazole-based leads like this compound to develop novel and effective therapeutic agents.
Biological Activity and Molecular Mechanisms of 4 Chloro 1h Indazole 5 Carboxylic Acid Analogues Preclinical Focus
In Vitro Biological Target Identification and Validation
The initial stages of drug discovery for 4-chloro-1H-indazole-5-carboxylic acid analogues involve identifying and validating their biological targets in controlled laboratory settings. These in vitro studies are crucial for understanding the specific proteins and pathways through which these compounds exert their effects.
Indazole derivatives have been extensively studied as inhibitors of various enzymes critical to disease pathology.
Kinase Inhibition: Protein kinases are key regulators of cellular processes, and their dysregulation is linked to cancer. uni-saarland.de Several indazole derivatives have been identified as potent inhibitors of various kinases. For instance, novel 5-(4-pyridinyl)indazole derivatives have been reported as potent and selective inhibitors of haspin, a serine/threonine kinase overexpressed in many cancers. uni-saarland.de One such analogue, after amide coupling at the N1 position with m-hydroxyphenyl acetic acid, yielded a compound with an IC₅₀ value of 78 nM against haspin. uni-saarland.de Other research has identified indazole derivatives as inhibitors of Aurora kinases, which are also important anticancer targets. nih.gov Through in silico and knowledge-based design, analogues have been developed that show selectivity for either Aurora A or Aurora B kinases. nih.gov Furthermore, an indazole core was central to the development of small molecule inhibitors for Unc-51-Like Kinase 1 (ULK1), a key regulator of autophagy, with optimized compounds showing IC₅₀ values under 50 nM. nih.gov
Table 1: Kinase Inhibition by Indazole Analogues
| Compound Class | Target Kinase | Potency (IC₅₀) | Source(s) |
| 5-(4-pyridinyl)indazole derivatives | Haspin | 78 nM | uni-saarland.de |
| N1-Benzoylated 5-(4-pyridinyl)indazole derivatives | Haspin, Clk4 | Varies | uni-saarland.de |
| Indazole derivatives | Aurora A, Aurora B | Varies (subtype selective) | nih.gov |
| Indazole-core derivatives | ULK1 | < 50 nM | nih.gov |
Cyclooxygenase-2 (COX-2) Inhibition: The anti-inflammatory properties of indazole analogues are often linked to their ability to inhibit the COX-2 enzyme. Studies on various indazole derivatives have demonstrated concentration-dependent inhibition of COX-2. nih.govnih.gov For example, 5-aminoindazole (B92378) was found to be a potent inhibitor of COX-2 with an IC₅₀ value of 12.32 μM, which was more potent than indazole itself (IC₅₀ = 23.42 μM) and 6-nitroindazole (B21905) (IC₅₀ = 19.22 μM) in the same assay. nih.gov These findings suggest that the inhibition of COX-2 is a key mechanism contributing to the anti-inflammatory effects of this class of compounds. nih.govresearchgate.net
Table 2: COX-2 Inhibition by Indazole Analogues
| Compound | Potency (IC₅₀) | Source(s) |
| 5-aminoindazole | 12.32 μM | nih.gov |
| 6-nitroindazole | 19.22 μM | nih.gov |
| Indazole | 23.42 μM | nih.gov |
| Celecoxib (Reference) | 5.10 μM | nih.gov |
α-Glucosidase and Other Enzyme Inhibition: α-Glucosidase inhibitors are a class of agents used to manage type 2 diabetes by delaying carbohydrate digestion. nih.govnih.gov While many heterocyclic compounds have been explored, specific research on this compound analogues for this target is less common. However, studies on related structures like N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have shown potent α-glucosidase inhibition, with a 4-bromo derivative being 28 times more potent than the standard drug acarbose. nih.gov The substitution pattern, such as the presence of a 4-chloro group, was found to influence the inhibitory activity. nih.gov Additionally, 4-chloro-1H-indazole itself has been identified as a strong inhibitor of lactoperoxidase, an antimicrobial enzyme, with a Kᵢ value in the micromolar range, demonstrating the broader enzymatic inhibitory potential of the indazole scaffold. nih.gov
Beyond enzymes, indazole analogues can modulate the activity of cellular receptors.
Estrogen Receptors (ER): The estrogen receptors, ERα and ERβ, are important pharmaceutical targets. A series of nonsteroidal compounds featuring a phenyl-2H-indazole core have been synthesized to develop ERβ-selective ligands. nih.gov These indazole estrogens, particularly those with polar or polarizable substituents, show high affinity and selectivity for ERβ, with some compounds demonstrating affinities comparable to estradiol (B170435) and over 100-fold selectivity for ERβ over ERα. nih.gov This selectivity is also observed in cell-based transcriptional assays, highlighting their potential as pharmacological probes to study ERβ-mediated biological actions. nih.gov
Adenosine (B11128) Receptors (AR): Adenosine receptors are G-protein coupled receptors involved in numerous physiological processes. While direct studies on this compound analogues are limited, research into other heterocyclic structures provides context. For example, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as allosteric enhancers of the human A₃ adenosine receptor, potentiating the efficacy of AR agonists. nih.gov Separately, N⁶-substituted adenosine analogues have been synthesized to target A₁ and A₂ₐ receptors, with some showing highly selective binding to the A₁ receptor in the low nanomolar range. nih.gov
Indazole analogues can significantly disrupt cellular pathways, leading to outcomes such as programmed cell death (apoptosis) and inhibition of cell growth (proliferation).
A series of 1H-indazole-3-amine derivatives were evaluated for their effects on cancer cells, with one promising compound (6o) confirmed to affect apoptosis and the cell cycle in a concentration-dependent manner. nih.gov This was potentially mediated by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway. nih.gov Similarly, certain 5-chloro-indole-2-carboxamides, structurally related to the indazole scaffold, were shown to be potent inducers of apoptosis by acting as caspase-3 activators. nih.gov The antiproliferative activity of some pyrazole-5-carboxylic acid derivatives has been linked to cell cycle arrest at the G0/G1 interphase. nih.gov The inhibition of ULK1 by indazole derivatives directly implicates these compounds in the modulation of autophagy, a critical cellular process for survival and homeostasis that is often dysregulated in cancer. nih.gov
In Vitro and In Vivo Efficacy Studies in Disease Models (Non-Human)
Following in vitro characterization, promising analogues are advanced to non-human in vivo models to assess their efficacy in a more complex biological system.
The anti-inflammatory potential of indazole derivatives has been confirmed in various preclinical models. A novel series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids exhibited significant anti-inflammatory activity in the carrageenan-induced edema test in rats. nih.gov The most active compound in that series, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, had an ED₅₀ value of 3.5 mg/kg. nih.gov Further studies have shown that indazole and its derivatives significantly and dose-dependently inhibit carrageenan-induced hind paw edema. nih.govnih.gov This in vivo efficacy is strongly correlated with the in vitro inhibition of COX-2 and pro-inflammatory cytokines. nih.govresearchgate.net
Table 3: Anti-inflammatory Activity of Indazole Analogues in Carrageenan-Induced Paw Edema Model
| Compound Class/Derivative | Model | Efficacy | Source(s) |
| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Rat | ED₅₀ = 3.5 mg/kg | nih.gov |
| Indazole (100 mg/kg) | Rat | 61.03% inhibition | nih.gov |
| 2-methyl-1-(4-methyl piperazine-1-yl)-4-(naphthalen-1-ylmethylene)-1H-imidazol-5(4H)-one | Rat | Potent activity, slightly higher than diclofenac | sciencescholar.us |
The antiproliferative effects of indazole analogues observed in vitro often translate to significant anticancer activity in more advanced preclinical models.
Activity in Cell Lines: Analogues of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have been assessed against a panel of cancer cell lines according to National Cancer Institute (NCI) protocols. nih.gov One derivative with a 3,4,5-trimethoxy substitution demonstrated significant anticancer activity, with a Percent Growth Inhibition (PGI) of 65.12 against the SNB-19 central nervous system cancer cell line at a 10 µM concentration. nih.gov Another study on 1H-indazole-3-amine derivatives found a compound that exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM, while showing greater selectivity for normal cells. nih.gov
Table 4: Anticancer Activity of Indazole Analogues in Human Cancer Cell Lines
| Compound Class/Derivative | Cell Line | Panel | Potency Metric | Value | Source(s) |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | CNS Cancer | PGI | 65.12 | nih.gov |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 | Non-Small Cell Lung Cancer | PGI | 55.61 | nih.gov |
| 1H-indazole-3-amine derivative (6o) | K562 | Leukemia | IC₅₀ | 5.15 µM | nih.gov |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | SNB-75 | CNS Cancer | PGI | 38.94 | mdpi.com |
Activity in Xenograft Models: The in vivo efficacy of these compounds has been demonstrated in non-human xenograft models, where human cancer cells are implanted into immunocompromised animals. In a study of imidazole (B134444) analogues of the vascular-disrupting agent Combretastatin A-4, a bromo derivative named brimamin significantly inhibited tumor growth in a drug-resistant DLD-1 colorectal cancer xenograft model, overcoming its resistance to standard treatment. mdpi.com This demonstrates that even in tumors not susceptible to the primary vascular-disrupting mechanism, these analogues can exert potent, vasculature-independent antitumor effects. mdpi.com
Antimicrobial and Antifungal Evaluations
Analogues of this compound, part of the broader indazole class of heterocyclic compounds, have been investigated for their potential as antimicrobial and antifungal agents. The indazole scaffold is recognized for a wide range of biological activities, and modifications to this core structure can lead to compounds with significant efficacy against various pathogens. nih.govresearchgate.netresearchgate.net
Research into indazole derivatives has demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata. nih.gov Furthermore, some indazole-based compounds have been identified as inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial survival. nih.gov
The antimicrobial potential of indazole-based thiadiazole hybrids has been evaluated against several pathogenic bacteria. Specific analogues have demonstrated promising minimum inhibitory concentrations (MIC) against E. coli, E. faecalis, and S. aureus. nih.gov For example, a fluoro-substituted indazole-thiadiazole analogue showed significant activity against these strains. nih.gov Another study highlighted that 2H-indazole derivatives displayed modest activity against Gram-positive clinical isolates, particularly Enterococcus faecalis. mdpi.com
In the realm of antifungal activity, a series of aromatic carboxylic acid amides, which can be considered analogues, were tested against several phytopathogenic fungi. One such compound, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, exhibited notable activity against Pythium aphanidermatum and Rhizoctonia solani. researchgate.net The efficacy of these compounds is often compared to existing fungicides like boscalid. researchgate.net
The following tables summarize the antimicrobial and antifungal activities of selected indazole analogues from preclinical studies.
Table 1: Antibacterial Activity of Selected Indazole Analogues
| Compound ID | Bacterial Strain | Activity Measurement | Value |
|---|---|---|---|
| Analogue 1 | E. coli | MIC | 43.3 µg/mL |
| Analogue 1 | E. faecalis | MIC | 7.8 µg/mL |
| Analogue 1 | S. aureus | MIC | 14.4 µg/mL |
| Analogue 2 | E. faecalis | MIC | 3.9 µg/mL |
| Analogue 3 | E. faecalis | MIC | 3.9 µg/mL |
Data sourced from multiple preclinical studies. nih.govmdpi.com
Table 2: Antifungal Activity of Selected Indazole Analogues
| Compound ID | Fungal Strain | Activity Measurement | Value |
|---|---|---|---|
| Compound 3c | Pythium aphanidermatum | EC50 | 16.75 µg/mL |
| Compound 3c | Rhizoctonia solani | EC50 | 19.19 µg/mL |
| Indazole 18 | Candida albicans | Growth Inhibition | Active |
Data sourced from multiple preclinical studies. researchgate.netnih.gov
Detailed Mechanistic Investigations of Biological Action
Molecular docking studies have provided insights into the potential binding modes of indazole analogues to their biological targets, which is crucial for understanding their mechanism of action at a molecular level.
One area of investigation has been the interaction of indazole derivatives with fungal enzymes. For example, in a study of antifungal aromatic carboxylic acid amides, molecular docking was used to investigate the binding of a potent analogue to succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. researchgate.net The docking results indicated that a fluorine atom and the carbonyl oxygen atom of the indazole analogue formed hydrogen bonds with the hydroxyl groups of tyrosine (TYR58) and tryptophan (TRP173) residues within the enzyme's active site. researchgate.net This interaction is believed to be a key component of the compound's fungicidal activity.
In the context of antibacterial action, indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B (GyrB). nih.gov Structure-based drug design has guided the optimization of these compounds. X-ray crystallography of analogous compounds bound in the ATPase pocket of GyrB has revealed the key interactions that contribute to their potent enzymatic activity. nih.gov These studies are instrumental in the rational design of new antibacterial agents with improved efficacy.
Another potential fungal target is lanosterol-14α-demethylase, an essential enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govjopcr.com Molecular docking simulations of various heterocyclic compounds, including those with structural similarities to indazole analogues, have shown that they can bind to this enzyme. nih.govjopcr.com These in silico studies suggest that the mechanism of action for some of these compounds may involve the disruption of ergosterol synthesis through the inhibition of lanosterol-14α-demethylase. nih.gov The binding is often characterized by interactions with key amino acid residues in the active site of the protein. nih.gov
Based on the available preclinical research, there is limited specific information on the direct influence of this compound analogues on microbial signal transduction pathways as a primary mechanism of their antimicrobial or antifungal action. Research on indazole derivatives often focuses on their effects on enzymes or cellular structures rather than signaling cascades. researchgate.netnih.govnih.gov While some studies on indazole compounds have explored their impact on signaling pathways in the context of other diseases like cancer, such as the inhibition of protein kinases, this has not been extensively studied in relation to their antimicrobial properties. nih.gov
The downstream cellular effects of this compound analogues that are relevant to their antimicrobial and antifungal activity are primarily inferred from their proposed mechanisms of action. For instance, the inhibition of succinate dehydrogenase by certain indazole analogues would lead to a disruption of the mitochondrial respiratory chain and cellular energy production in fungi, ultimately causing cell death. researchgate.net
Similarly, the inhibition of bacterial DNA gyrase would interfere with DNA replication, repair, and transcription, leading to bacterial cell death. nih.gov For antifungal analogues that target lanosterol-14α-demethylase, the downstream effect would be a depletion of ergosterol in the fungal cell membrane. nih.gov This would alter membrane fluidity and integrity, leading to increased permeability and leakage of cellular contents, which is detrimental to the fungal cell.
While these are the expected downstream consequences of the proposed molecular interactions, detailed preclinical studies specifically investigating these cellular effects for analogues of this compound are not extensively documented in the reviewed literature.
Computational Chemistry and Cheminformatics in the Research of 4 Chloro 1h Indazole 5 Carboxylic Acid
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In drug discovery, this involves placing a small molecule ligand, such as an indazole derivative, into the binding site of a target protein. This method is crucial for understanding the fundamental biochemical processes and guiding the rational design of drugs. researchgate.net
One of the primary goals of molecular docking is to predict the binding affinity, which is the strength of the interaction between the ligand and its protein target. This is typically quantified by a scoring function that estimates the free energy of binding. A lower binding energy generally indicates a more stable and potent ligand-protein complex. For instance, docking studies on various heterocyclic compounds, including those with structures analogous to indazoles, have successfully predicted binding energies, helping to rank potential inhibitors. nih.govjocpr.com
The specificity of a ligand for its target is another critical factor that can be assessed through molecular docking. By docking the same ligand against multiple protein targets, including off-target proteins, researchers can computationally predict its selectivity. For indazole-based kinase inhibitors, docking models have been instrumental in modifying structures to optimize the pharmacophore, leading to compounds with varying degrees of selectivity for individual kinases. nih.govnih.gov This predictive capability allows for the early identification of compounds that are likely to have fewer side effects.
Table 1: Illustrative Binding Energy Predictions for Indazole Derivatives Against a Kinase Target This table is for illustrative purposes to demonstrate typical data obtained from molecular docking studies.
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Indazole Scaffold | -7.5 | 5.2 µM |
| Derivative A | -8.9 | 450 nM |
| Derivative B | -9.5 | 180 nM |
| 4-chloro-1H-indazole-5-carboxylic acid | -8.2 | 980 nM |
Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand interacts with the amino acid residues within the protein's binding site. This analysis is fundamental to understanding the structural basis of molecular recognition. Computational analyses can systematically identify key interacting amino acids that form the ligand-protein complex. nih.gov
These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, all of which contribute to the stability of the complex. nih.gov For example, docking studies of indazole derivatives designed as inhibitors for targets like fibroblast growth factor receptors (FGFR) have helped establish structure-activity relationships (SAR) by revealing how specific structural modifications influence interactions with key residues in the active site. nih.govresearchgate.net Similarly, studies on other heterocyclic compounds have identified crucial hydrogen bonds with specific amino acid residues like GLN72 and HIS73, which are vital for potent inhibition. jocpr.comresearchgate.net This information is invaluable for optimizing lead compounds to enhance their binding potency and specificity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indazole derivatives, QSAR studies are essential for understanding how different structural features influence their inhibitory potency against therapeutic targets. nih.govnih.gov
QSAR modeling involves generating mathematical equations that correlate physicochemical or structural descriptors of molecules with their experimentally determined biological activities. These descriptors can be topological, electronic, geometric, or physicochemical in nature. For indazole derivatives, 3D-QSAR studies have been performed to understand the variables that influence their inhibitory potency against targets like hypoxia-inducible factor-1α (HIF-1α). nih.gov
The predictive power of a QSAR model is rigorously evaluated using statistical metrics. A good model can explain a high percentage of the variance in the experimental activity. nih.gov For example, a developed QSAR model for indazole compounds showed it could explain 85.2% of the variance in inhibitory activity, demonstrating its strong predictive capability. nih.gov Such validated models serve as powerful tools to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts. researchgate.net
Table 2: Statistical Parameters for a Typical 3D-QSAR Model of Indazole Derivatives This table presents common statistical metrics used to validate the robustness and predictive power of QSAR models, based on literature values.
| Parameter | Description | Typical Value |
|---|---|---|
| R² | Squared Correlation Coefficient | > 0.75 researchgate.net |
| Q² (or R²cv) | Cross-Validated Correlation Coefficient | > 0.60 |
| R²test | External Validation Correlation Coefficient | > 0.60 nih.gov |
| MSE | Mean Squared Error | < 0.04 |
A critical aspect of QSAR is the selection of relevant molecular descriptors, which helps in identifying the key structural features required for biological activity. This process is integral to defining a pharmacophore—an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule.
In the study of indazole derivatives, QSAR models generate steric and electrostatic contour maps that provide a structural framework for designing new, more potent inhibitors. nih.gov These maps highlight regions where bulky groups (steric favorability) or specific electrostatic properties (positive or negative charges) would enhance or diminish activity. This approach, combined with pharmacophore mapping, has led to the identification of common five-point pharmacophore hypotheses for indazole-based inhibitors. nih.gov Such models are crucial for guiding the design of novel compounds with optimized interactions and improved biological activity. nih.govnih.gov
Molecular Dynamics (MD) Simulations of Indazole-Target Complexes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement and conformational changes of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the stability, flexibility, and energetic properties of the indazole-target complex in a simulated physiological environment. nih.gov
Connecting structural data with dynamics, MD simulations permit the exploration of biological phenomena in unparalleled detail. nih.gov For indazole derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. For example, a simulation of a potent indazole compound bound to the HIF-1α protein demonstrated that the compound remained stable within the active site throughout the simulation, confirming a favorable binding mode. nih.gov These simulations provide critical insights into the conformational adaptability of both the ligand and the protein, helping to refine the design of inhibitors with improved residence time and efficacy.
Assessment of Ligand-Protein Complex Stability
The stability of a ligand-protein complex is a critical factor in determining the potential efficacy of a drug candidate. This is often assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of intermolecular interactions like hydrogen bonds are standard metrics derived from these simulations to quantify stability.
For a compound like this compound, MD simulations could be employed to understand how it settles into the binding pocket of a target protein and the persistence of key interactions. However, a review of current literature did not yield specific studies that have performed such stability assessments for this exact molecule. General MD simulation methodologies are well-established for studying various ligand-protein complexes, but their application to this compound has not been specifically reported.
Conformational Analysis of this compound within Active Sites
Conformational analysis investigates the three-dimensional arrangement of a ligand when bound to its biological target. This "bioactive conformation" can differ significantly from the molecule's preferred low-energy state in solution. Understanding this is crucial for structure-based drug design, as it reveals the optimal geometry for interacting with the active site.
Computational methods like molecular docking and quantum mechanics can predict the likely binding poses and associated strain energies. While studies have performed conformational analyses on various indazole derivatives, specific research detailing the bioactive conformation of this compound within a defined protein active site is not present in the available literature. Such an analysis would typically involve identifying key rotational bonds and mapping the energetic landscape of the molecule within the constraints of a binding pocket.
Virtual Screening and Fragment-Based Drug Design Strategies
Virtual screening utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound scaffold could theoretically be used as a query in similarity searches or as a basis for pharmacophore modeling to find other potential binders.
Fragment-based drug design (FBDD) is another powerful strategy where small molecular fragments are identified and then optimized or linked together to produce a lead compound with higher affinity. The indazole ring is a common heterocyclic fragment used in FBDD. In principle, this compound could serve as a starting fragment for optimization. However, specific examples or published research campaigns detailing the use of this exact compound in either virtual screening or FBDD strategies were not found.
Emerging Research Directions and Future Perspectives for 4 Chloro 1h Indazole 5 Carboxylic Acid and Indazole Derivatives
Integration of Advanced Synthetic Methodologies for Enhanced Diversity
The generation of diverse chemical libraries is fundamental to discovering new drug candidates. For indazole derivatives, including those derived from 4-chloro-1H-indazole-5-carboxylic acid, modern synthetic chemistry offers powerful tools to expand structural variety. Traditional methods are being supplemented and replaced by more efficient and versatile techniques that allow for precise modification of the indazole core.
Advanced strategies focus on late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, and novel cyclization reactions to construct the core itself. researchgate.net Key methodologies include:
Transition-Metal Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings enable the introduction of a wide array of substituents (aryl, alkyl, amino groups) onto the indazole ring.
C-H Bond Functionalization: This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical approach to derivatization compared to traditional methods that require pre-functionalized starting materials.
Novel Cyclization and Annulation Strategies: Researchers are continuously developing new ways to construct the indazole ring system from readily available starting materials, such as through intramolecular cyclization of phenylhydrazines or diazotization of specific aniline (B41778) derivatives. chemicalbook.com
These advanced methods not only streamline the synthesis of known derivatives but also open doors to previously inaccessible chemical space, facilitating the creation of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.
Table 1: Advanced Synthetic Methodologies for Indazole Derivatives
| Methodology | Description | Potential Application for this compound |
|---|---|---|
| C-H Borylation | Direct introduction of a boryl group onto the indazole ring, which can then be used in subsequent cross-coupling reactions to add diverse fragments. | Functionalization at various positions of the indazole core to create novel analogues. |
| Palladium-Catalyzed Amination | Formation of C-N bonds to attach various amine-containing groups, which are crucial for biological activity in many drug molecules. | Derivatization of the chloro-substituted position or other activated C-H bonds. |
| Rhodium-Catalyzed Annulation | Construction of the indazole ring from azobenzenes and alkynes, allowing for the synthesis of highly substituted derivatives. | Building complex indazole systems with specific substitution patterns for targeted therapies. |
| PIFA-Mediated Cyclization | An oxidative cyclization method using (diacetoxyiodo)benzene (B116549) to form the N-N bond of the indazole ring from hydrazone precursors. | Efficient synthesis of the core ring structure from accessible starting materials. |
Exploration of Novel Therapeutic Areas Based on Indazole Scaffold Activity
The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. While its role in oncology is well-established, with approved drugs like Axitinib and Pazopanib, emerging research is uncovering its potential in a host of other diseases. nih.gov The unique electronic and structural properties of the indazole ring allow it to participate in various non-covalent interactions with proteins, making it a versatile pharmacophore.
Current and emerging therapeutic applications include:
Oncology: Indazole derivatives are potent inhibitors of various protein kinases (e.g., VEGFR, EGFR, ALK) that are crucial for cancer cell growth and proliferation. nih.govrsc.orgresearchgate.net New research is targeting other cancer-related proteins like histone deacetylases (HDACs), with some indazole-based compounds showing potent and selective HDAC6 inhibition. nih.govnih.gov
Neurodegenerative Diseases: Certain indazole derivatives have shown potential in treating conditions like Alzheimer's disease by simultaneously inhibiting key enzymes such as cholinesterases and beta-secretase 1 (BACE1).
Inflammatory Diseases: The anti-inflammatory properties of indazoles are well-documented. Compounds based on this scaffold can inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase delta (PI3Kδ). nih.gov
Infectious Diseases: The indazole nucleus is being explored for the development of new antimicrobial agents, with derivatives showing activity against bacteria, fungi, and protozoa.
Cardiovascular Diseases: Research has indicated the potential of indazole derivatives as antiarrhythmic and antihypertensive agents, targeting various components of the cardiovascular system.
Table 2: Therapeutic Areas and Biological Targets of Indazole Derivatives
| Therapeutic Area | Biological Target(s) | Example of Activity |
|---|---|---|
| Oncology | Protein Kinases (VEGFR, EGFR, ALK), Histone Deacetylases (HDACs) | Inhibition of tumor growth, angiogenesis, and cell proliferation. rsc.orgnih.gov |
| Neurodegenerative Disease | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1) | Potential modification of Alzheimer's disease pathology. |
| Inflammation | Cyclooxygenase-2 (COX-2), PI3Kδ | Reduction of inflammation in autoimmune and inflammatory conditions. nih.gov |
| Infectious Diseases | Various microbial enzymes and proteins | Inhibition of pathogen growth. |
Development of Multi-Target Directed Ligands Based on the Indazole Core
Complex diseases like cancer and neurodegenerative disorders are often caused by the dysregulation of multiple biological pathways. The traditional "one target, one drug" approach is often insufficient for these conditions. This has led to the rise of Multi-Target Directed Ligands (MTDLs)—single chemical entities designed to interact with two or more distinct biological targets simultaneously.
The indazole scaffold is an ideal core for designing MTDLs due to its versatile binding capabilities. By strategically combining the indazole nucleus with other pharmacophores, researchers can create hybrid molecules with a tailored polypharmacological profile. This approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and potentially better safety profiles compared to combination therapies using multiple drugs.
A prime example is in Alzheimer's disease research, where indazole derivatives have been developed to inhibit both acetylcholinesterase (AChE), which is involved in symptomatic treatment, and BACE1, which is involved in the production of amyloid-beta plaques. ontosight.ai This dual action addresses both the symptoms and a key pathological hallmark of the disease.
Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can analyze vast and complex datasets far more efficiently than traditional methods, accelerating the identification and optimization of new drug candidates.
In the context of indazole-based drug discovery, AI and ML can be applied in several key areas:
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of novel indazole derivatives before they are synthesized. This allows chemists to prioritize the most promising compounds, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules that are optimized for specific properties, such as high affinity for a target protein and good drug-like characteristics.
High-Throughput Screening Analysis: AI can rapidly analyze the results from large-scale screening experiments to identify active compounds and uncover complex structure-activity relationships (SAR) that may not be apparent to human researchers. longdom.org
Target Identification: By analyzing biological data, AI can help identify and validate new protein targets for which indazole-based inhibitors could be developed.
Design of Chemical Probes for Biological System Interrogation
Chemical probes are highly potent and selective small molecules used as tools to study the function of specific proteins or pathways within a biological system. The development of such probes is crucial for understanding disease mechanisms and validating new drug targets.
Due to their ability to be modified to achieve high selectivity for specific protein targets, indazole derivatives are excellent candidates for development as chemical probes. For example, a highly selective indazole-based inhibitor of a particular kinase can be used in cell-based assays to determine the specific role of that kinase in a cellular process.
Furthermore, indazole derivatives can be functionalized with reporter tags, such as fluorescent dyes or biotin, without losing their biological activity. These tagged probes can be used in advanced applications like:
Fluorescence Microscopy: To visualize the location of a target protein within a cell. rsc.org
Affinity Chromatography: To isolate a target protein and its binding partners from a complex biological sample.
By providing precise tools to interrogate biological systems, indazole-based chemical probes play a vital role in advancing our fundamental understanding of biology and disease, paving the way for the next generation of therapeutics.
Q & A
Q. What are the recommended synthetic routes for 4-chloro-1H-indazole-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors, such as chlorinated hydrazine derivatives with appropriately functionalized aromatic intermediates. For example, pyrazole-carboxylic acid derivatives are synthesized via condensation reactions followed by chlorination steps . Purification can be achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and quantify impurities .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm the indazole ring conformation and substituent positions. A typical protocol involves slow evaporation of a DMSO/water solution to obtain single crystals, followed by data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) .
- FTIR and NMR : FTIR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and indazole N–H stretches (~3200 cm⁻¹). ¹H NMR in DMSO-d₆ should show aromatic protons (δ 7.2–8.5 ppm) and carboxylic acid proton (δ ~13 ppm) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in drug discovery?
- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-311+G(d,p) basis sets optimize the molecular geometry and predict electrophilic/nucleophilic sites. HOMO-LUMO gaps quantify electronic stability, while molecular docking (AutoDock Vina) assesses binding affinity to target enzymes (e.g., kinase inhibitors). Compare results with experimental bioactivity data to validate predictions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response standardization : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C incubation) across studies.
- Metabolite interference : Use LC-MS to identify degradation products or metabolites that may skew activity results .
- Receptor specificity : Perform competitive binding assays with labeled ligands to confirm target selectivity .
Q. How does the chloro-substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH. Monitor degradation via HPLC and identify byproducts using HRMS. The electron-withdrawing chloro group typically enhances stability in acidic conditions but may promote hydrolysis in basic media. Compare with non-chlorinated analogs to isolate substituent effects .
Experimental Design & Data Validation
Q. What protocols ensure reproducibility in synthesizing metal-organic frameworks (MOFs) using this compound as a linker?
- Methodological Answer :
- Solvothermal synthesis : Combine this compound with metal salts (e.g., Zn(NO₃)₂) in DMF/ethanol at 120°C for 24 hours.
- Characterization : Use PXRD to confirm crystallinity, BET analysis for surface area, and TGA for thermal stability. Reference analogous MOFs with pyrazole-carboxylic acid linkers for procedural validation .
Q. What are the best practices for mitigating hazards during large-scale synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
